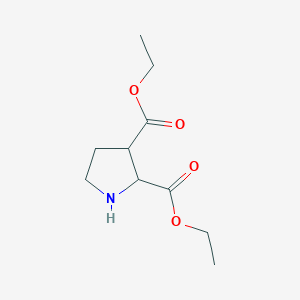
2,3-Diethyl pyrrolidine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl pyrrolidine-2,3-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
The synthesis of 2,3-Diethyl pyrrolidine-2,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of propargylamine with diethyl acetylenedicarboxylate in the presence of an organic solvent and hydrogen peroxide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
2,3-Diethyl pyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
For example, the oxidation of this compound with hydrogen peroxide can lead to the formation of corresponding oxidized products, which may have different chemical and biological properties
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl pyrrolidine-2,3-dicarboxylate has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with improved properties.
In biology and medicine, this compound has shown promise as a scaffold for the design of bioactive molecules. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities .
Wirkmechanismus
The mechanism of action of 2,3-Diethyl pyrrolidine-2,3-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, some derivatives may act as enzyme inhibitors, blocking the activity of key enzymes involved in disease processes .
The presence of carboxylate groups in the compound can also influence its binding affinity and selectivity towards specific targets. These interactions can be further optimized through structure-activity relationship (SAR) studies, which help identify the most potent and selective compounds for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2,3-Diethyl pyrrolidine-2,3-dicarboxylate can be compared with other similar compounds, such as pyridine-2,3-dicarboxylate derivatives and pyrrolopyrazine derivatives . While these compounds share some structural similarities, this compound is unique due to the presence of ethyl groups and the specific arrangement of functional groups on the pyrrolidine ring.
Similar compounds include:
- Pyridine-2,3-dicarboxylate derivatives
- Pyrrolopyrazine derivatives
- Pyrrolidine-2,5-dicarboxylate derivatives
Eigenschaften
CAS-Nummer |
1706428-71-8 |
|---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
diethyl pyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-11-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
NDWBFNBZOVTJKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCNC1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)

![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13597867.png)



![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)
![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)




![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)

